Product packaging for 1-(2,4-Dihydroxyphenyl)-1-heptanone(Cat. No.:CAS No. 27883-47-2)

1-(2,4-Dihydroxyphenyl)-1-heptanone

Cat. No.: B186329
CAS No.: 27883-47-2
M. Wt: 222.28 g/mol
InChI Key: RXDIDNDIEUCKLE-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-1-heptanone is a chemical compound of significant interest in scientific research, particularly within the class of diarylheptanoids. These compounds are characterized by a 1,7-diphenylheptane structural skeleton and are recognized as prominent bioactive constituents in various plant species, especially those from the Alnus genus . Research into diarylheptanoids has garnered substantial attention due to their diverse physiological activities, which include potential anticancer, antioxidant, and anti-inflammatory effects . The specific structural motif of this compound makes it a valuable reference standard and a key intermediate for investigating structural-activity relationships, which are crucial for understanding the mechanisms behind these biological activities . Its applications extend to phytochemical research, natural product synthesis, and screening in bioassay-guided fractionation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B186329 1-(2,4-Dihydroxyphenyl)-1-heptanone CAS No. 27883-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27883-47-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)heptan-1-one

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-6-12(15)11-8-7-10(14)9-13(11)16/h7-9,14,16H,2-6H2,1H3

InChI Key

RXDIDNDIEUCKLE-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)O)O

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)O)O

Other CAS No.

27883-47-2

Origin of Product

United States

Synthetic Methodologies for 1 2,4 Dihydroxyphenyl 1 Heptanone

Established Chemical Synthesis Routes

The classical synthesis of 1-(2,4-dihydroxyphenyl)-1-heptanone primarily relies on fundamental reactions in organic chemistry, including electrophilic aromatic substitution and condensation reactions. These methods have been refined over time to improve efficiency and yield.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone for the synthesis of aryl ketones and represents a direct method for introducing an acyl group onto an aromatic ring. ucalgary.ca In the context of this compound, this typically involves the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with heptanoyl chloride or heptanoic anhydride (B1165640) in the presence of a Lewis acid catalyst.

The most common Lewis acid employed is aluminum chloride (AlCl₃). byjus.com The reaction proceeds through the formation of an acylium ion (CH₃(CH₂)₅CO⁺) from the acylating agent and the Lewis acid. This electrophile then attacks the electron-rich resorcinol ring, leading to the formation of the desired ketone. The hydroxyl groups on the resorcinol ring are strongly activating and direct the incoming acyl group primarily to the ortho and para positions. In the case of resorcinol, acylation predominantly occurs at the 4-position due to the combined directing effects of the two hydroxyl groups.

Alternative reactions that fall under the broader category of Friedel-Crafts acylation include the Hoesch reaction and the Fries rearrangement .

The Hoesch reaction (or Houben-Hoesch reaction) utilizes a nitrile (in this case, heptanenitrile) and an acid catalyst, typically hydrogen chloride along with a Lewis acid like zinc chloride, to acylate electron-rich aromatic compounds such as resorcinol. wikipedia.orglookchem.comthermofisher.com The reaction proceeds via the formation of an intermediate ketimine, which is subsequently hydrolyzed to yield the aryl ketone. wikipedia.org This method is particularly useful for the synthesis of polyhydroxy- or polyalkoxyacetophenones. thermofisher.com

The Fries rearrangement offers an indirect route to hydroxy aryl ketones. byjus.comwikipedia.orgthermofisher.com This reaction involves the intramolecular rearrangement of a phenolic ester in the presence of a Lewis acid. byjus.comwikipedia.org For the synthesis of the target compound, resorcinol would first be esterified with heptanoic acid or its derivative to form resorcinol diheptanoate. Subsequent treatment with a Lewis acid, such as aluminum chloride, at elevated temperatures would induce the migration of the heptanoyl group from the oxygen atom to the carbon atom of the aromatic ring, yielding this compound. wikipedia.orgresearchgate.net The regioselectivity of the Fries rearrangement (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent polarity. byjus.comwikipedia.org

The Nencki reaction is another classical method that can be employed, involving the acylation of phenols with acids in the presence of zinc chloride. orgsyn.org The reaction of resorcinol with heptanoic acid using zinc chloride as a catalyst would yield the target ketone. orgsyn.orgasianpubs.org

Condensation Reactions (e.g., Claisen-Schmidt Type)

Condensation reactions provide an alternative pathway to this compound. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. rsc.org

In a potential synthetic route to the target molecule, 2,4-dihydroxyacetophenone could be reacted with hexanal (B45976) in the presence of a base or acid catalyst. The initial aldol addition product would then undergo dehydration to form an α,β-unsaturated ketone. Subsequent reduction of the carbon-carbon double bond would yield this compound. The classical Claisen-Schmidt reaction is typically carried out using aqueous sodium or potassium hydroxide. orgsyn.org

Hydroxylation Strategies of Acetophenone (B1666503) Derivatives

The introduction of hydroxyl groups onto a pre-existing acetophenone derivative is another viable synthetic strategy. One such approach involves the Fries rearrangement , as discussed previously, which effectively serves as a hydroxylation method by converting a phenyl ester to a hydroxy aryl ketone. byjus.comwikipedia.orgthermofisher.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

For Friedel-Crafts acylation , the use of solid acid catalysts such as montmorillonite (B579905) clay, dodecatungstophosphoric acid (DTP) supported on clay, sulfated zirconia, and ion exchange resins like Amberlyst-36 has been explored as a greener alternative to traditional Lewis acids. ias.ac.in In the acylation of resorcinol with acetic acid, Amberlyst-36 was found to be highly effective, and the conversion of resorcinol increased with an increasing mole ratio of the acylating agent. ias.ac.infuture4200.com The temperature also plays a critical role, with higher temperatures sometimes leading to the formation of undesirable by-products. orgsyn.org

In the Fries rearrangement , temperature and solvent polarity are key to controlling the regioselectivity. byjus.comwikipedia.org Lower temperatures and more polar solvents tend to favor the para-product, while higher temperatures and non-polar solvents favor the ortho-isomer. byjus.comwikipedia.org Optimization studies on the Fries rearrangement of 2-fluorophenyl acetate (B1210297) showed that temperatures below 100 °C led to incomplete conversion, while temperatures above 150 °C resulted in lower yields due to side product formation. researchgate.net

The use of microwave irradiation has emerged as a technique to significantly accelerate reaction rates and improve yields in various organic syntheses, including Claisen-Schmidt condensations and the preparation of 1,4-dihydropyridines. nih.govclockss.orgresearchgate.netnih.govjsynthchem.com This method offers rapid and uniform heating, which can lead to cleaner reactions with shorter reaction times compared to conventional heating. clockss.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful and sustainable approach to complex molecules.

Lipases , a class of enzymes that catalyze the hydrolysis of fats, have been employed in the enantioselective synthesis of various compounds. nih.govnih.govmdpi.com In the context of this compound synthesis, lipases could potentially be used for the regioselective acylation of resorcinol with a heptanoic acid derivative. Lipase-catalyzed reactions are known for their high enantio- and regioselectivity and operate under mild, environmentally friendly conditions. nih.gov

Furthermore, acyltransferases have been shown to catalyze the Friedel-Crafts C-acylation of phenolic substrates in an aqueous buffer without the need for CoA-activated reagents. rsc.org A bacterial acyltransferase from Pseudomonas fluorescens has demonstrated the ability to acylate resorcinol derivatives, and even catalyze a Fries rearrangement-like reaction. rsc.org This biocatalytic approach represents a promising green alternative to traditional chemical methods.

Development of Novel Synthetic Methods for the Compound and its Analogues

Recent advancements in synthetic organic chemistry have introduced novel methods that could be applied to the synthesis of this compound and its analogues.

Flow chemistry has emerged as a powerful tool for the safe and efficient execution of chemical reactions. rsc.orgdigitellinc.comresearchgate.net Continuous flow processes for Friedel-Crafts acylation of phenols using methanesulfonic acid (MSA) as a green and affordable catalyst have been developed. digitellinc.com This method is compatible with a range of phenols, including di- and trihydroxyphenols, and offers advantages in terms of safety, scalability, and waste reduction compared to batch processes. digitellinc.com

Photocatalysis offers another innovative approach. While direct photocatalytic synthesis of the target compound has not been reported, photocatalytic methods for the synthesis of ketones and the deoxygenation of aromatic ketones have been developed. nih.govrsc.orgresearchgate.net These methods often utilize visible light and a photocatalyst to drive the reaction, providing a potentially milder and more sustainable synthetic route.

The table below provides a summary of the key synthetic methodologies discussed:

Synthetic MethodologyKey Features
Friedel-Crafts Acylation Direct acylation of resorcinol using a Lewis acid catalyst. ucalgary.cabyjus.com
Hoesch Reaction Acylation of resorcinol with a nitrile and acid catalyst. wikipedia.orglookchem.comthermofisher.com
Fries Rearrangement Intramolecular rearrangement of a resorcinol ester. byjus.comwikipedia.orgthermofisher.comresearchgate.net
Nencki Reaction Acylation of resorcinol with an acid and zinc chloride. orgsyn.org
Claisen-Schmidt Condensation Condensation of 2,4-dihydroxyacetophenone with hexanal followed by reduction. orgsyn.orgrsc.org
Chemoenzymatic Synthesis Use of enzymes like lipases or acyltransferases for selective acylation. nih.govrsc.org
Flow Chemistry Continuous process for Friedel-Crafts acylation with improved safety and efficiency. digitellinc.comresearchgate.net
Photocatalysis Light-driven synthesis of ketones. nih.govrsc.org

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The proton NMR spectrum of 1-(2,4-Dihydroxyphenyl)-1-heptanone would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dihydroxyphenyl ring would appear as a complex set of multiplets in the downfield region (typically δ 6.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The protons of the two hydroxyl groups would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the heptanoyl chain would appear in the upfield region. The α-methylene protons adjacent to the carbonyl group would be expected around δ 2.8-3.0 ppm as a triplet. The subsequent methylene (B1212753) groups would show a series of multiplets, and the terminal methyl group would appear as a triplet around δ 0.9 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, a signal for the carbonyl carbon would be observed in the highly deshielded region of the spectrum (around δ 200-210 ppm). The aromatic carbons would generate several signals in the δ 100-165 ppm range, with the carbons attached to the hydroxyl groups being the most downfield. The carbons of the aliphatic heptanoyl chain would appear in the upfield region (δ 10-45 ppm).

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. github.iosdsu.eduyoutube.comscience.govcolumbia.edu

COSY: This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would allow for the tracing of the spin systems within the heptanoyl chain and the aromatic ring. sdsu.edu

HSQC: This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.educolumbia.edu This would be instrumental in assigning the signals of the methylene groups in the heptanoyl chain and the protons on the aromatic ring to their corresponding carbons.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu This is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation between the α-methylene protons of the heptanoyl chain and the carbonyl carbon, as well as with the aromatic carbons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic H6.0 - 8.0m
Hydroxyl OHVariablebr s
α-CH₂2.8 - 3.0t
β-CH₂1.6 - 1.8sextet
γ, δ, ε-CH₂1.2 - 1.5m
Terminal CH₃~0.9t

Predicted values are based on data from analogous compounds and general NMR principles. m = multiplet, br s = broad singlet, t = triplet, sextet = sextet.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O200 - 210
Aromatic C-O155 - 165
Aromatic C100 - 135
α-CH₂35 - 45
Aliphatic CH₂20 - 35
Terminal CH₃~14

Predicted values are based on data from analogous compounds and general NMR principles.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a particularly valuable tool for this purpose.

In HR-ESI-MS, the molecule is ionized, typically by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻, and its mass-to-charge ratio (m/z) is measured with high accuracy. This allows for the determination of the molecular formula. For this compound (C₁₃H₁₈O₃), the expected exact mass would be calculated and compared to the measured value.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide detailed structural information. The fragmentation of this compound would likely involve characteristic losses. A common fragmentation pathway for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond. libretexts.org Another typical fragmentation is the α-cleavage on either side of the carbonyl group, leading to the formation of acylium ions. The presence of the dihydroxyphenyl group would also lead to specific fragmentation patterns, including cleavages of the aromatic ring and losses of water or carbon monoxide. The fragmentation of a related diarylheptanoid has been studied, providing insights into potential fragmentation pathways. researchgate.net

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound would show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. A sharp, strong absorption band around 1630-1680 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. The lower frequency is expected due to the conjugation with the aromatic ring. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹. chegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, likely recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima characteristic of the dihydroxyphenyl acetophenone (B1666503) chromophore. researchgate.netresearchgate.net The presence of the hydroxyl groups and the carbonyl group conjugated with the phenyl ring would influence the position and intensity of the absorption bands.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. nih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase setup, a nonpolar stationary phase, such as C18-modified silica, is used with a polar mobile phase. mdpi.com The mobile phase would likely consist of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation and reasonable analysis times. plos.org

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. epa.gov Purity assessment is achieved by analyzing the chromatogram for the presence of any additional peaks. The peak area of the main compound relative to the total area of all peaks gives an estimate of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Due to the relatively high boiling point and the presence of polar hydroxyl groups, the direct GC analysis of this compound can be challenging. The polar nature of the molecule can lead to poor peak shape and interactions with the stationary phase.

To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.gov The hydroxyl groups can be converted to less polar ethers or esters, for example, through silylation. After derivatization, the compound can be analyzed on a nonpolar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, which is invaluable for identification. mdpi.comnih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Integrated Analytical Platforms for Research Investigations

The comprehensive characterization and quantification of this compound in complex matrices necessitates the use of sophisticated, integrated analytical platforms. These platforms combine advanced separation techniques with high-resolution detection methods, providing a multi-faceted approach to analysis. Research in this area, while not extensive for this specific compound, can be contextualized within the broader analysis of alkylresorcinols and other phenolic lipids, where such integrated systems are more commonly documented.

Integrated analytical platforms typically involve the coupling, or "hyphenation," of two or more analytical instruments to leverage the strengths of each. springernature.comresearchgate.netnih.gov This approach enhances selectivity, sensitivity, and the amount of structural information that can be obtained from a single analytical run. For a compound like this compound, which possesses both a polar dihydroxyphenyl head and a nonpolar heptanoyl tail, such integrated methods are invaluable for its separation from complex sample constituents and for its unambiguous identification and quantification.

Commonly employed integrated platforms that are applicable to the analysis of phenolic lipids include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile compounds like this compound. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can effectively separate the compound from a mixture based on its polarity. acs.orgmdpi.com The separated analyte then enters a mass spectrometer, which provides mass-to-charge ratio data, enabling precise identification and quantification. Tandem mass spectrometry (MS/MS) can further fragment the molecule to yield structural information, confirming the identity of the dihydroxyphenyl and heptanone moieties. nih.govspkx.net.cn

Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for non-volatile compounds, GC-MS can be used for the analysis of this compound following a derivatization step. spkx.net.cn Silylation, for example, would increase the volatility of the compound, allowing it to be analyzed by GC. The high separation efficiency of capillary GC columns combined with the sensitive and specific detection by MS makes this a powerful tool for resolving complex mixtures and identifying individual components. spkx.net.cn

Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex samples, two-dimensional liquid chromatography offers a significant increase in separation power. researchgate.netwur.nl In a typical setup for a phenolic lipid, the first dimension might separate based on size or polarity, with fractions then being transferred to a second dimension for further separation based on a different chemical property. wur.nlupce.cz When coupled with mass spectrometry (2D-LC-MS), this platform provides an unparalleled level of detail in the analysis of complex biological or environmental samples.

Detailed Research Findings

Specific research focusing on integrated analytical platforms for this compound is limited. However, studies on analogous alkylresorcinols in various matrices, such as cereal grains, provide a framework for the expected analytical parameters and outcomes. For instance, research on alkylresorcinols in wheat flour has demonstrated the successful application of both GC-MS and LC-MS/MS for their qualitative and quantitative analysis. spkx.net.cn These studies highlight the necessity of robust extraction procedures followed by sensitive detection methods to accurately measure these compounds.

In one such study, a comparison of GC-MS and LC-MS/MS methods for alkylresorcinol analysis revealed good linearity and low detection limits for both techniques, underscoring their suitability for trace-level analysis. spkx.net.cn The table below summarizes typical analytical parameters that would be relevant for the analysis of this compound based on these related studies.

Analytical PlatformSeparation ModeDetection MethodKey Advantages for this compound AnalysisReported Performance for Similar Compounds (Alkylresorcinols) spkx.net.cn
LC-MS/MSReversed-Phase HPLC/UHPLCTandem Mass Spectrometry (e.g., MRM)High specificity and sensitivity for non-volatile compounds; provides structural information.Detection Limit: 2.0–8.4 µg/g; Spiked Recoveries: 89.05%–99.06%
GC-MSCapillary Gas Chromatography (after derivatization)Mass Spectrometry (e.g., SIM)High resolution separation; sensitive detection for volatile derivatives.Detection Limit: 2.0–6.1 µg/g; Spiked Recoveries: 94.17%–99.15%
2D-LC-MSe.g., Size Exclusion x Reversed-PhaseHigh-Resolution Mass SpectrometryEnhanced peak capacity for ultra-complex samples; comprehensive characterization.Provides separation of oxidized and non-oxidized lipid species. wur.nl

The application of these integrated platforms is crucial for advancing our understanding of the chemical and biological significance of this compound. Future research will likely focus on the development and validation of specific methods using these platforms for the routine analysis of this compound in various research and industrial settings.

Structure Activity Relationships Sar and Molecular Design

Correlating Structural Features with Biological Activities

The biological activity of 1-(2,4-dihydroxyphenyl)-1-heptanone and its analogs is intrinsically linked to their chemical architecture, most notably the 4-substituted resorcinol (B1680541) skeleton. nih.govnih.gov This structural feature is a key determinant for the potent inhibition of enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.govnih.gov The 2,4-dihydroxy substitution pattern on the phenyl ring is particularly important for this inhibitory action. nih.govmdpi.com

The length and nature of the alkyl chain at the 4-position of the resorcinol ring play a significant role in modulating the inhibitory potency. Studies on a series of 4-alkylresorcinols have demonstrated that the tyrosinase inhibitory activity varies with the length of the alkyl chain. nih.gov For instance, an increase in the hydrophobicity of the substituent at this position has been shown to augment the inhibitory effect. nih.gov This suggests that hydrophobic interactions within the active site of the target enzyme are a critical component of the binding and inhibitory mechanism.

The resorcinol moiety itself is resistant to oxidation by tyrosinase, which is a desirable characteristic for an inhibitor, as many phenolic compounds can act as substrates for the enzyme. nih.gov The meta-dihydroxy arrangement of the resorcinol ring allows for favorable interactions with the copper ions present in the active site of tyrosinase, contributing to the inhibitory effect. nih.gov

Impact of Functional Group Modifications on Efficacy

Modification of the functional groups on the this compound scaffold has a profound impact on its biological efficacy. The primary target for modification has been the acyl chain, given its influence on the compound's hydrophobicity and, consequently, its interaction with the enzyme's active site.

Research on various 4-substituted resorcinol derivatives has consistently shown that the nature of the substituent at the 4-position is a key determinant of tyrosinase inhibitory activity. nih.govnih.gov For example, converting the carbonyl group of the heptanone moiety to a simple alkyl chain, as seen in 4-alkylresorcinols, maintains or even enhances the inhibitory potency. The length of this alkyl chain is a critical factor, with studies indicating an optimal length for maximal inhibition. For instance, in a series of N-ethyl substituted cathinones, the potency of dopamine (B1211576) uptake inhibitors showed an inverted U-shaped correlation with the elongation of the aliphatic side chain. nih.gov

Furthermore, the introduction of different functional groups to the resorcinol ring itself can alter the activity. However, the 2,4-dihydroxy pattern is generally considered optimal for tyrosinase inhibition. nih.govmdpi.com Any deviation from this, such as the removal or modification of one of the hydroxyl groups, typically leads to a decrease in inhibitory activity.

Compound/AnalogModificationImpact on Tyrosinase Inhibitory ActivityReference(s)
4-Alkylresorcinols Replacement of the keto group with a methylene (B1212753) group and varying alkyl chain length.Activity is dependent on the alkyl chain length; increased hydrophobicity can enhance potency. nih.gov
Chalcone (B49325) Derivatives Introduction of a double bond to form a chalcone scaffold with the 2,4-dihydroxyphenyl moiety.(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed potent competitive inhibition. nih.govmdpi.com nih.govmdpi.com
Urolithin Derivatives Incorporation of the 4-substituted resorcinol motif into a lactone or reduced lactone structure.The 4-substituted resorcinol motif was found to be crucial for tyrosinase inhibition. mdpi.comnih.gov mdpi.comnih.gov

Stereochemical Influences on Biological Activity

The principles of stereochemistry dictate that enantiomers of a chiral molecule can exhibit different biological activities due to their distinct three-dimensional arrangements, which can lead to differential interactions with chiral biological targets like enzymes and receptors. nih.govresearchgate.net In the case of this compound, the carbon atom of the carbonyl group is a prochiral center, and its reduction to a secondary alcohol would create a chiral center.

While specific studies on the stereochemical influence of the individual enantiomers of 1-(2,4-dihydroxyphenyl)-1-heptanol on tyrosinase inhibition are not extensively documented in the reviewed literature, the general importance of chirality in drug-receptor interactions is a well-established concept. nih.govresearchgate.net It is highly probable that the (R)- and (S)-enantiomers would display different potencies as tyrosinase inhibitors. One enantiomer may fit more precisely into the enzyme's active site, leading to stronger binding and greater inhibition.

For other classes of compounds, stereochemistry has been shown to be a critical determinant of biological activity. For example, in the case of neplanocin A, the natural (-)-enantiomer is significantly more cytotoxic to cancer cells than its synthetic (+)-enantiomer. nih.gov This highlights the profound impact that stereochemistry can have on biological outcomes. Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of 1-(2,4-dihydroxyphenyl)-1-heptanol and other chiral analogs would be a crucial step in optimizing their therapeutic potential.

Design and Synthesis of Bioactive Analogues and Derivatives

The design and synthesis of bioactive analogues of this compound have been guided by the structure-activity relationship data, with a focus on modifying the 4-substituent to enhance potency and other pharmacological properties. mdpi.commdpi.com

A common synthetic route to produce 4-acylresorcinols involves the Friedel-Crafts acylation of resorcinol with a suitable carboxylic acid or acid chloride. For instance, reacting resorcinol with an alkyloic acid in the presence of a catalyst like zinc chloride can yield the corresponding 4-acylresorcinol. This intermediate can then be further modified, for example, through hydrogenation to produce 4-alkylresorcinols.

Inspired by the potent tyrosinase inhibitory activity of the 4-substituted resorcinol scaffold, researchers have designed and synthesized a variety of analogues. These include chalcones, where a double bond is introduced into the acyl chain, and urolithin derivatives, which incorporate the resorcinol motif into a lactone structure. nih.govmdpi.commdpi.comnih.gov For example, a series of thiophene (B33073) chalcone derivatives were synthesized, with (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one emerging as a particularly potent competitive inhibitor of tyrosinase. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and elucidating the specific interactions that govern the binding affinity between a ligand, such as 1-(2,4-Dihydroxyphenyl)-1-heptanone, and a target protein.

Identification of Putative Molecular Targets

While direct molecular docking studies on this compound are not extensively reported in the literature, studies on structurally related compounds, particularly those containing a resorcinol (B1680541) moiety and an alkyl chain, suggest potential molecular targets. Alkylresorcinols are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects, pointing to a variety of potential protein interactions. nih.gov

One of the most promising putative targets for this compound is tyrosinase , a key enzyme in melanin (B1238610) biosynthesis. sci-hub.senih.gov The resorcinol scaffold is a common feature in many known tyrosinase inhibitors, as the phenolic hydroxyl groups can chelate the copper ions in the enzyme's active site. nih.gov The 2,4-dihydroxy substitution pattern, in particular, has been shown to be crucial for the inhibitory activity of certain compounds. nih.gov

Another potential target is the cyclooxygenase-2 (COX-2) enzyme , which is involved in inflammation. In silico studies on various natural phenolic compounds have demonstrated their potential to inhibit COX-2, suggesting that this compound may also exhibit anti-inflammatory properties through this mechanism. nih.gov

Furthermore, based on the broad spectrum of activities of alkylresorcinols, other potential targets could include various enzymes and receptors involved in cell signaling pathways related to cancer and microbial growth. nih.gov The identification of these putative targets through computational screening provides a valuable starting point for experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy arrangements of atoms in the molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time, often within a simulated biological environment like a cell membrane.

MD simulations of similar amphiphilic molecules, such as other alkylresorcinols and lipids, have shown how these molecules orient themselves within a lipid bilayer. nih.govnih.gov It is plausible that this compound would insert its hydrophobic heptyl tail into the membrane core, with the polar resorcinol headgroup remaining near the membrane-water interface. MD simulations could further elucidate the specific interactions with lipid molecules and the impact of the compound on membrane properties such as fluidity and permeability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

A hypothetical QSAR study on a series of 1-(2,4-dihydroxyphenyl)-1-alkanones with varying alkyl chain lengths could reveal the optimal chain length for a particular biological activity. It is known that the length of the alkyl chain in alkylresorcinols significantly influences their biological effects. nih.gov A QSAR model could quantify this relationship and guide the design of more potent analogs.

In Silico Prediction of Biological Activities

Various in silico tools and platforms can predict the biological activity spectrum of a molecule based on its chemical structure. These predictions are typically based on machine learning models trained on large datasets of known compound-activity relationships.

For this compound, in silico predictions can suggest a range of potential biological activities. Given its structural similarity to other alkylresorcinols and phenolic compounds, it is likely to be predicted as having antioxidant, anti-inflammatory, and antimicrobial properties. nih.govtjnpr.org

For instance, predictions for anti-inflammatory activity might be based on its potential to interact with targets like COX-2. nih.gov Antioxidant activity predictions would likely stem from the presence of the electron-rich resorcinol ring, which can donate hydrogen atoms to neutralize free radicals. The predicted activities can be prioritized for further experimental investigation.

Table 1: Predicted Biological Activities of this compound Based on Structural Analogs

Predicted Biological ActivityBasis for Prediction
Tyrosinase InhibitionPresence of the 2,4-dihydroxyphenyl moiety, a known feature of many tyrosinase inhibitors. nih.govnih.gov
Anti-inflammatoryStructural similarity to other phenolic compounds known to inhibit inflammatory enzymes like COX-2. nih.gov
AntioxidantThe resorcinol ring can act as a free radical scavenger.
AntimicrobialAlkylresorcinols are known to exhibit activity against various microorganisms. nih.gov

Future Research Directions and Perspectives

Advanced Methodologies for Compound Characterization

Future efforts to characterize 1-(2,4-dihydroxyphenyl)-1-heptanone and its analogs will necessitate the adoption of sophisticated analytical techniques. While standard methods provide foundational data, a deeper understanding of its structural nuances and behavior in complex systems requires more advanced approaches. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy will be instrumental in unequivocally assigning all proton and carbon signals, especially for structurally complex derivatives. High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry (IM-MS) can provide not only precise mass determination but also information about the compound's three-dimensional shape and potential for isomeric differentiation. Furthermore, the application of chiroptical methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), will be crucial for determining the absolute configuration of chiral analogs, a critical aspect for understanding their biological activity.

Comprehensive Elucidation of Biosynthetic Pathways

Understanding how this compound is produced in nature is a fundamental question that remains to be fully answered. Future research will likely focus on unraveling its complete biosynthetic pathway. This will involve a combination of isotopic labeling studies, where precursors labeled with stable isotopes are fed to the producing organism, and the incorporation of these labels into the final product is tracked. Concurrently, advances in genomics and transcriptomics will enable the identification of gene clusters responsible for the biosynthesis of this and related compounds. nih.gov By correlating gene expression profiles with metabolite production, researchers can pinpoint the specific enzymes—such as polyketide synthases, tailoring enzymes, and regulatory proteins—involved in its formation. The heterologous expression of candidate genes in a model host organism will be the definitive step in confirming their function and reconstructing the biosynthetic pathway in a controlled environment.

Targeted Synthesis for Specific Biological Applications

The targeted synthesis of novel derivatives of this compound represents a promising avenue for enhancing its biological properties and exploring new therapeutic applications. nih.gov Future synthetic strategies will likely focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. This could involve the introduction of different functional groups on the aromatic ring or alterations to the length and branching of the heptanone side chain. beilstein-journals.orgwikipedia.org For instance, the synthesis of fluorinated analogs or the incorporation of heterocyclic moieties could lead to compounds with altered metabolic stability and target engagement. researchgate.net Moreover, the development of stereoselective synthetic routes will be critical for accessing enantiomerically pure forms of chiral derivatives, allowing for a detailed investigation of the stereochemical requirements for biological activity. The creation of a diverse library of analogs will facilitate structure-activity relationship (SAR) studies, providing valuable insights for the rational design of next-generation compounds with optimized therapeutic potential. nih.gov

Integrative Omics Approaches in Biological Activity Profiling

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on integrative omics approaches. nih.gov This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or organisms treated with the compound. Transcriptomics (RNA-seq) can reveal changes in gene expression, identifying the cellular pathways that are modulated by the compound. mdpi.com Proteomics, using techniques like mass spectrometry-based quantitative proteomics, can then confirm whether these changes in gene expression translate to alterations in protein levels. mdpi.com Metabolomics will provide a snapshot of the metabolic state of the cell, revealing changes in the abundance of small molecule metabolites and offering clues about the compound's mechanism of action. nih.gov By integrating these multi-omics datasets, researchers can construct comprehensive molecular networks that illustrate the compound's system-wide effects, identify potential off-target effects, and generate new hypotheses about its therapeutic applications. mdpi.com

Emerging Applications in Chemical Biology

The unique chemical structure of this compound makes it an attractive scaffold for the development of novel chemical biology tools. Future research could explore its use in the design of bioorthogonal probes for labeling and visualizing biological targets in living systems. researchgate.net By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the structure of the molecule, it could be used in click chemistry reactions to attach fluorescent dyes or affinity tags. This would enable researchers to track the localization and interactions of the compound within cells, providing valuable insights into its mechanism of action. Furthermore, the development of photo-activatable or "caged" derivatives could allow for the precise spatial and temporal control of its biological activity. These advanced chemical biology approaches will not only deepen our understanding of the compound's fundamental biology but also open up new avenues for its application in diagnostics and targeted therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.